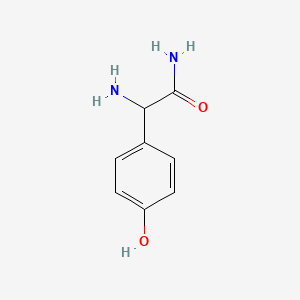

2-Amino-2-(4-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(4-hydroxyphenyl)acetamide, also known as 4-Hydroxyphenylacetamide, is a member of acetamides . It has a molecular formula of C8H9NO2 and a molecular weight of 151.1626 .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-hydroxyphenyl)acetamide can be viewed using Java or Javascript . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involving 2-Amino-2-(4-hydroxyphenyl)acetamide are not explicitly detailed in the search results .Physical And Chemical Properties Analysis

2-Amino-2-(4-hydroxyphenyl)acetamide has a molecular weight of 166.18 g/mol, an XLogP3-AA of -0.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 166.074227566 g/mol, a monoisotopic mass of 166.074227566 g/mol, a topological polar surface area of 89.3 Ų, a heavy atom count of 12, and a formal charge of 0 .Applications De Recherche Scientifique

Natural Synthesis of Antimalarial Drugs

2-Amino-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Research has explored its chemoselective monoacetylation, which is a crucial step in this synthesis process. This research contributes significantly to the development of more efficient methods for producing antimalarial drugs (Magadum & Yadav, 2018).

Hydrogen Bond Studies in Derivatives

Studies have been conducted on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are derived from 2-amino-2-(4-hydroxyphenyl)acetamide. These studies include the characterization of compounds and investigations into intra- and intermolecular hydrogen bonds, which are essential for understanding their chemical behavior and potential applications (Romero & Margarita, 2008).

Bioactive Nitrosylated and Nitrated Derivatives

Research has also been done on bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides. These derivatives are products of microbial degradation and have been found to possess phytotoxic properties. Understanding these derivatives can lead to insights into environmental processes and potential applications in agriculture (Girel et al., 2022).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential antimicrobial and analgesic activities. These syntheses contribute to the field of medicinal chemistry, where derivatives of 2-Amino-2-(4-hydroxyphenyl)acetamide are explored for their therapeutic properties (Sahu et al., 2009).

Green Synthesis Approaches

In the quest for more environmentally friendly chemical processes, research has been conducted on the green synthesis of derivatives of 2-Amino-2-(4-hydroxyphenyl)acetamide. This research is crucial for developing sustainable methods in chemical manufacturing (Reddy et al., 2014).

Safety and Hazards

The safety data sheet for 2-Amino-2-(4-hydroxyphenyl)acetamide suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes. In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-hydroxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)